CGI 17341 is a novel, orally active antimicrobial agent belonging to the 5-nitroimidazole class. [] It is a bicyclic nitroimidazole compound structurally related to metronidazole. [, ] This compound has garnered significant interest in scientific research due to its potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. [, ] CGI 17341 acts as a prodrug, requiring bioreductive activation to exert its antitubercular effect. [, ]
CGI-17341 was developed as part of a series of compounds aimed at combating tuberculosis, particularly in response to the increasing incidence of drug-resistant strains. It is classified under the broader category of nitroimidazole derivatives, which are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
The synthesis of CGI-17341 involves the preparation of nitroimidazooxazole derivatives. The general synthetic route includes:
The synthesis process requires careful control of reaction parameters such as temperature, time, and pH to optimize yield and purity. Specific details regarding the reagents and conditions used can vary based on the desired derivatives being synthesized .
The molecular structure of CGI-17341 is characterized by its unique bicyclic system comprising an imidazole ring fused with an oxazole ring. Key structural features include:
The compound's structure has been elucidated through various spectroscopic techniques, confirming its configuration and functional groups .
CGI-17341 undergoes several chemical reactions that are critical for its activity:
These reactions are influenced by environmental factors such as pH and the presence of other substrates .
The mechanism of action of CGI-17341 primarily involves:
Studies have shown that CGI-17341 exhibits a dose-dependent effect on bacterial survival, indicating a strong correlation between concentration and therapeutic efficacy .
CGI-17341 possesses several noteworthy physical and chemical properties:
These properties are critical for determining the formulation strategies for effective drug delivery .
CGI-17341 has significant potential applications in:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: